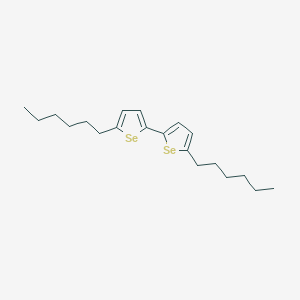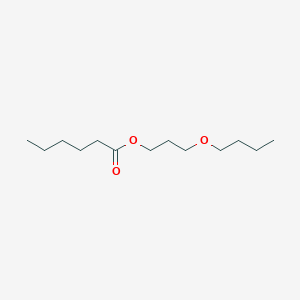
3-Butoxypropyl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butoxypropyl hexanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is formed by the reaction of hexanoic acid with 3-butoxypropanol. It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Butoxypropyl hexanoate is synthesized through an esterification reaction between hexanoic acid and 3-butoxypropanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The general reaction is as follows:
Hexanoic acid+3-Butoxypropanol→3-Butoxypropyl hexanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated under reflux to drive the reaction to completion. After the reaction, the product is purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Butoxypropyl hexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to hexanoic acid and 3-butoxypropanol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products Formed
Hydrolysis: Hexanoic acid and 3-butoxypropanol.
Transesterification: A different ester and alcohol.
Reduction: Hexanol and 3-butoxypropanol.
Scientific Research Applications
3-Butoxypropyl hexanoate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential use in biochemical assays and as a model compound for studying ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Used in the formulation of fragrances, flavorings, and as a plasticizer in polymer production.
Mechanism of Action
The mechanism of action of 3-butoxypropyl hexanoate involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate for esterases, enzymes that catalyze the hydrolysis of esters. The hydrolysis of this compound results in the formation of hexanoic acid and 3-butoxypropanol, which can further participate in metabolic pathways.
Comparison with Similar Compounds
3-Butoxypropyl hexanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Butyl propionate: Used in the formulation of perfumes and as a solvent.
Uniqueness
This compound is unique due to its specific combination of hexanoic acid and 3-butoxypropanol, which imparts distinct chemical properties and applications. Its ability to form stable emulsions makes it valuable in various industrial applications.
Properties
CAS No. |
143462-39-9 |
|---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
3-butoxypropyl hexanoate |
InChI |
InChI=1S/C13H26O3/c1-3-5-7-9-13(14)16-12-8-11-15-10-6-4-2/h3-12H2,1-2H3 |
InChI Key |
VGEHGDPOPHRODU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCCCOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


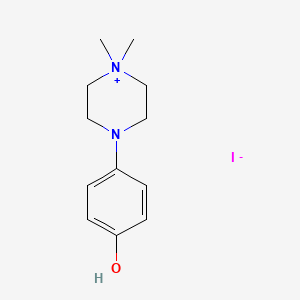
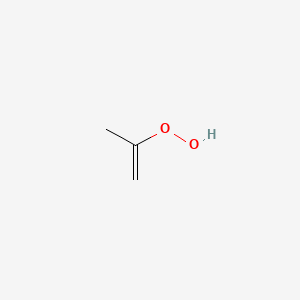

![Aziridine, 1-[(4-nitrophenyl)sulfonyl]-2-phenyl-, (2R)-](/img/structure/B12554592.png)
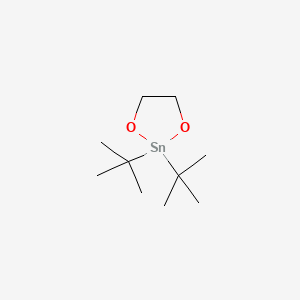
![4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid](/img/structure/B12554598.png)
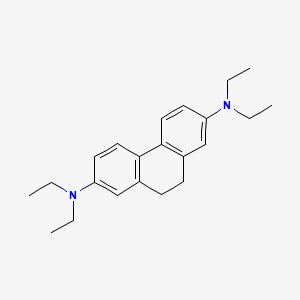

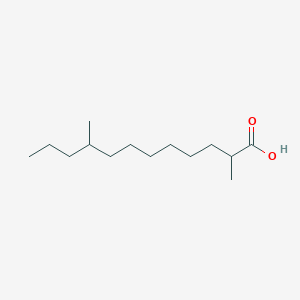
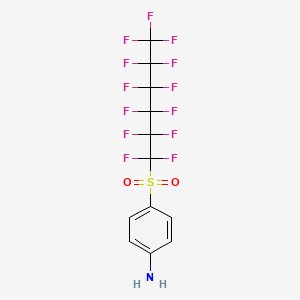

![1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12554636.png)
